2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-11-22-18-8-7-17(13-16(18)6-10-20(22)23)21-26(24,25)19-9-5-14(2)12-15(19)3/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYCRCVVZCILEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through cyclization reactions involving appropriate precursors. The sulfonamide group is then introduced via sulfonation reactions, often using reagents like sulfonyl chlorides. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the benzene ring or the quinoline moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests it could interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential medicinal properties could be explored for the development of new drugs, particularly those targeting specific pathways or receptors.
Industry: The compound could be used in the development of new industrial processes or products, particularly those requiring specific chemical properties.
Mechanism of Action
The mechanism by which 2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through detailed studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Core Heterocycle Variations
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The compound (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (CAS 1428652-17-8) shares a tetrahydroquinoline fragment but incorporates a fused tetrahydroisoquinoline ring system. This modification increases molecular rigidity and may alter binding affinity to biological targets compared to the simpler tetrahydroquinoline core of the target compound .
Sulfonamide Substituent Modifications
Key Observations :
ABA Receptor Interactions
The structurally similar compound N-(2-Oxo-1-Propyl-THQ-6-yl)-1-Phenylmethanesulfonamide (PDB ID: 5VS5) forms a ternary complex with ABA receptor PYL2 and phosphatase PP2C HAB1. This suggests that the tetrahydroquinoline-sulfonamide scaffold is critical for mimicking ABA’s function in drought-stress responses . The target compound’s 2,4-dimethylbenzene group may sterically hinder or enhance interactions with hydrophobic pockets in the receptor, though experimental validation is needed.
Biological Activity
2,4-Dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- CAS Number : 941992-05-8
The biological activity of this sulfonamide derivative is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can act as:
- Carbonic Anhydrase Inhibitors : This inhibition can lead to therapeutic effects in conditions such as glaucoma and metabolic acidosis .
- Calcium Channel Blockers : Some studies suggest that derivatives may influence calcium channel activity, potentially affecting cardiovascular functions .
Cardiovascular Effects
A study evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives significantly reduced coronary resistance compared to control conditions. For example:
- 4-(2-aminoethyl)-benzenesulfonamide showed a statistically significant reduction in coronary resistance (p = 0.05) compared to other tested compounds .
Research Findings and Case Studies
A detailed review of the literature reveals several key findings regarding the biological activity of similar sulfonamide derivatives:
| Study | Compound | Biological Activity | Key Findings |
|---|---|---|---|
| Wu et al., 1999 | Benzene sulfonamide | Endothelin receptor-A inhibitor | Attenuated pulmonary vascular hypertension in rats |
| Tilton et al., 2000 | Sulfonamide derivative | Cardiovascular effects | Reduced cardiac hypertrophy in animal models |
| Shao et al., 2012 | Calcium channel inhibitors | Cardiovascular effects | Demonstrated interaction with calcium channels |
Docking Studies
Docking studies have been employed to predict the binding affinity of 2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide with various proteins related to its pharmacological targets. These studies help elucidate the compound's mechanism at a molecular level.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using computational tools like SwissADME and Admetlab 2.0. These analyses indicate favorable permeability characteristics through biological membranes, suggesting good bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
